(5-Bromo-4-chloro-2-nitrophenyl)acetic acid
Overview
Description
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClNO4 It is characterized by the presence of bromine, chlorine, and nitro groups attached to a phenyl ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (5-Bromo-4-chloro-2-nitrophenyl)acetic acid may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . This involves a free radical reaction, where a succinimidyl radical removes a hydrogen atom to form succinimide .
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-chloro-2-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-2-bromoacetophenone to introduce the nitro group, followed by the oxidation of the acetophenone to the corresponding acetic acid derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for further oxidation reactions.
Major Products
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Reduction: The major product is (5-Bromo-4-chloro-2-aminophenyl)acetic acid.
Oxidation: Products include more oxidized carboxylic acids.
Scientific Research Applications
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chloro-5-nitrophenyl)acetic acid
- (5-Bromo-4-chloro-2-nitrobenzyl)alcohol
- (5-Bromo-4-chloro-2-nitrobenzoic acid)
Uniqueness
(5-Bromo-4-chloro-2-nitrophenyl)acetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro and acetic acid groups, allows for a wide range of chemical modifications and applications in research.
Properties
IUPAC Name |
2-(5-bromo-4-chloro-2-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSGELYHKSLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252815 | |
Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-94-1 | |
Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 5-bromo-4-chloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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